1-萘酚-β-D-葡萄糖醛酸钠盐

描述

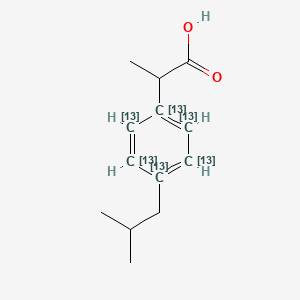

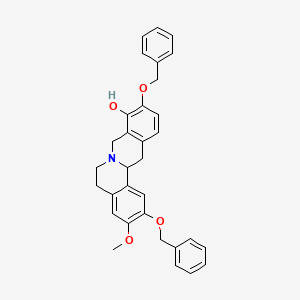

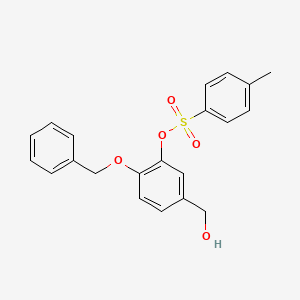

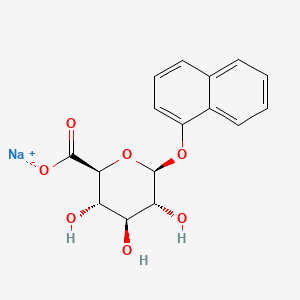

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate, also known as Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate, is a useful research compound. Its molecular formula is C16H15NaO7 and its molecular weight is 342.279. The purity is usually 95%.

BenchChem offers high-quality Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

酶学研究

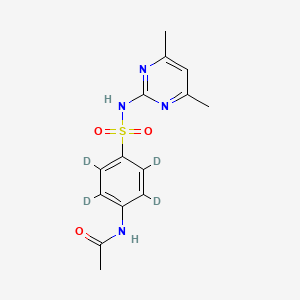

1-萘酚-β-D-葡萄糖醛酸钠盐被广泛应用于酶学研究,作为显色底物用于检测β-葡萄糖醛酸酶 . 当该酶作用于该化合物时,会断裂葡萄糖醛酸键,释放萘酚部分。该反应会引起颜色变化,易于检测和测量,使其成为研究酶动力学和活性的宝贵工具。

分析生物化学

在分析生物化学中,该化合物用作校准仪器和验证分析方法的标准物质或参考物质 . 其一致的质量和纯度确保了可靠和可重复的结果,这对准确的生物化学分析至关重要。

药物代谢研究

1-萘酚-β-D-葡萄糖醛酸钠盐是一种代谢物类似物,用于研究含萘药物的代谢途径 . 研究人员可以追踪该化合物的酶促转化,了解药物在体内的代谢过程,这对于药物安全性和有效性评估至关重要。

环境毒理学

该化合物也用于环境毒理学研究,以研究萘衍生物对生态系统的影响 . 通过监测此类化合物的分解和生物累积,科学家可以评估潜在风险并制定缓解环境污染的策略。

微生物活性监测

在微生物学中,1-萘酚-β-D-葡萄糖醛酸钠盐用于监测产β-葡萄糖醛酸酶细菌的存在和活性 . 这种应用在水质检测中尤为有用,因为这种细菌的存在可能表明存在粪便污染。

基因工程

在基因工程中,该化合物被用作报告分子来追踪基因表达 . 可以用β-葡萄糖醛酸酶基因标记感兴趣的基因,并使用1-萘酚-β-D-葡萄糖醛酸钠盐作为底物来可视化该酶的活性。 这使得研究人员能够观察活生物体中基因表达的时空模式。

作用机制

Target of Action

The primary target of 1-Naphthol beta-D-Glucuronide Sodium Salt is the enzyme β-glucuronidase . This enzyme plays a crucial role in the metabolism of glucuronides, which are compounds produced in the liver during phase II drug metabolism.

Mode of Action

1-Naphthol beta-D-Glucuronide Sodium Salt acts as a chromogenic substrate for β-glucuronidase . When this compound is cleaved by the enzyme, it releases a naphthol moiety that can be easily detected . This makes it useful in enzymology and analytical biochemistry, particularly in assays designed to measure β-glucuronidase activity.

Result of Action

The cleavage of 1-Naphthol beta-D-Glucuronide Sodium Salt by β-glucuronidase results in the release of a naphthol moiety . This can be detected and measured, providing a readout of β-glucuronidase activity. In a broader context, this activity can indicate changes in glucuronidation pathways, which may be relevant in various physiological and pathological contexts.

生化分析

Biochemical Properties

1-Naphthol beta-D-Glucuronide Sodium Salt interacts with the enzyme β-glucuronidase . This enzyme cleaves the compound, releasing a naphthol moiety . The compound is also involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs), serving as a substrate for the enzyme NdcA1A2 .

Cellular Effects

The cellular effects of 1-Naphthol beta-D-Glucuronide Sodium Salt are primarily related to its role as a substrate for β-glucuronidase . The cleavage of this compound by β-glucuronidase can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-Naphthol beta-D-Glucuronide Sodium Salt involves its interaction with the enzyme β-glucuronidase . This enzyme cleaves the compound, leading to the release of a naphthol moiety . This process can influence various molecular processes, including enzyme activation, binding interactions with biomolecules, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound serves as a substrate for the enzyme β-glucuronidase , and the rate of this enzymatic reaction could potentially change over time.

Dosage Effects in Animal Models

It is known that the compound is involved in the metabolism of PAHs , and the effects of this metabolic process could potentially vary with different dosages of the compound.

Metabolic Pathways

1-Naphthol beta-D-Glucuronide Sodium Salt is involved in the metabolism of PAHs . It serves as a substrate for the enzyme NdcA1A2, which is involved in the initial hydroxylation of PAHs .

Transport and Distribution

It is known that the compound serves as a substrate for the enzyme β-glucuronidase , suggesting that it may be transported to sites of β-glucuronidase activity within cells.

Subcellular Localization

Given its role as a substrate for the enzyme β-glucuronidase , it may be localized to sites of β-glucuronidase activity within cells.

属性

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-naphthalen-1-yloxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O7.Na/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11-14,16-19H,(H,20,21);/q;+1/p-1/t11-,12-,13+,14-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYIXWAJCYTTOL-YYHOVTOASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901003915 | |

| Record name | Sodium naphthalen-1-yl hexopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83833-12-9 | |

| Record name | beta-D-Glucopyranosiduronic acid, 1-naphthalenyl, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083833129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium naphthalen-1-yl hexopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-d-Glucopyranosiduronic acid, 1-naphthalenyl, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。